Lowest Common Denominator Comparison: Molecular Identity Versus the Closest Isomeric Analog
The most proximate comparator identifiable in public databases is Benzenamine, 4,4a(2)-dithiobis[2-fluoro-6-methyl-] (CAS 98968-73-1), which shares the same molecular formula C₁₄H₁₄F₂N₂S₂ and identical molecular weight of 312.4 g/mol with CAS 63755-13-5 but presents a different SMILES string . While CAS 63755-13-5 is described as N-(4-Fluoro-2-((5-fluoro-2-(methylamino)phenyl)dithio)phenyl)-N-methylamine, CAS 98968-73-1 is characterized as a dithiobis[2-fluoro-6-methyl-] benzenamine, indicating a different regioisomeric configuration. No quantitative data exist to establish whether this structural distinction translates into differentiable physicochemical properties, biological activity, or metabolic fate.
| Evidence Dimension | Molecular identity (structural isomerism) |
|---|---|
| Target Compound Data | C₁₄H₁₄F₂N₂S₂; MW 312.4; N-(4-Fluoro-2-((5-fluoro-2-(methylamino)phenyl)dithio)phenyl)-N-methylamine |
| Comparator Or Baseline | CAS 98968-73-1: C₁₄H₁₄F₂N₂S₂; MW 312.4; Benzenamine, 4,4a(2)-dithiobis[2-fluoro-6-methyl-] |
| Quantified Difference | Identical molecular formula and mass; difference limited to regioisomeric arrangement (no quantitative property data available for either compound) |
| Conditions | Public chemical database cross-reference (ChemSrc) |
Why This Matters
For procurement specifications, the regioisomeric distinction mandates explicit CAS number verification; substitution with CAS 98968-73-1 cannot be assumed safe without project-specific analytical confirmation.
